2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with 4-nitrophenol in the presence of a sulfonylating agent to form the sulfonyl intermediate. This intermediate is then reacted with hexanoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amino derivatives.
Scientific Research Applications
2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-nitrophenol
- 2,6-Dichloro-4-nitrophenol
- 4-Nitrophenyl sulfone
Uniqueness
2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62807-21-0 |
---|---|
Molecular Formula |
C18H17Cl2NO7S |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
[2,4-dichloro-6-(4-nitrophenoxy)sulfonylphenyl] hexanoate |
InChI |
InChI=1S/C18H17Cl2NO7S/c1-2-3-4-5-17(22)27-18-15(20)10-12(19)11-16(18)29(25,26)28-14-8-6-13(7-9-14)21(23)24/h6-11H,2-5H2,1H3 |
InChI Key |
QIMREXNROJTAGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.